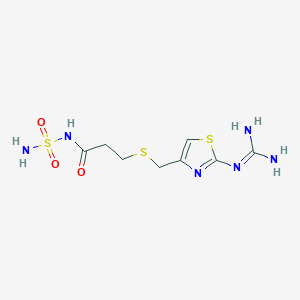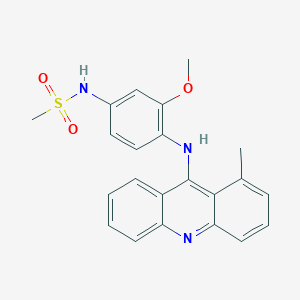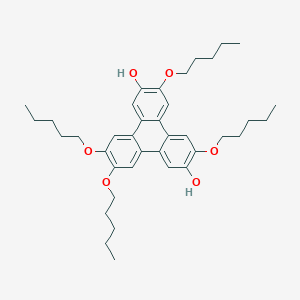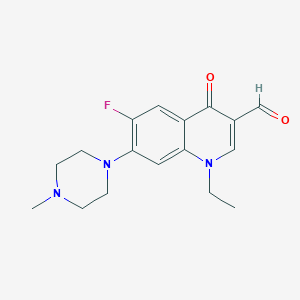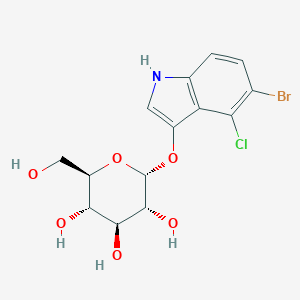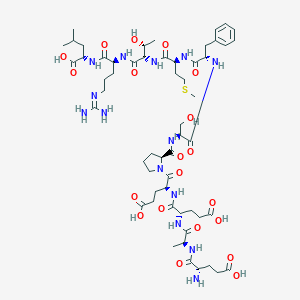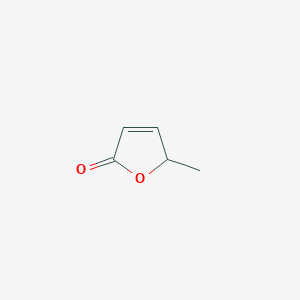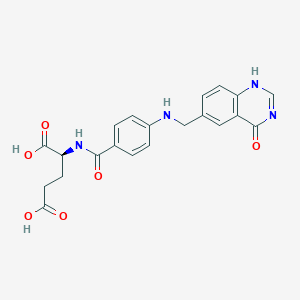
2-Desamino-5,8-dideazafolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Desamino-5,8-dideazafolic acid (DDA) is a synthetic analog of folic acid, which is an essential vitamin for the human body. DDA has been extensively studied due to its potential as an anticancer agent and its ability to inhibit the growth of various microorganisms.
Wirkmechanismus
2-Desamino-5,8-dideazafolic acid works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 2-Desamino-5,8-dideazafolic acid inhibits this enzyme by binding to the active site of thymidylate synthase and preventing the conversion of dUMP to dTMP.
Biochemische Und Physiologische Effekte
2-Desamino-5,8-dideazafolic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-Desamino-5,8-dideazafolic acid inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. Physiologically, 2-Desamino-5,8-dideazafolic acid has been shown to inhibit the growth of various cancer cell lines and microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-Desamino-5,8-dideazafolic acid has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and microorganisms. However, 2-Desamino-5,8-dideazafolic acid also has several limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 2-Desamino-5,8-dideazafolic acid. One direction is to further investigate its potential as an anticancer agent, including its ability to inhibit the growth of various cancer cell lines and its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential as an antimicrobial agent, including its ability to inhibit the growth of various microorganisms and its potential as a treatment for infectious diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-Desamino-5,8-dideazafolic acid and to investigate its potential side effects.
Synthesemethoden
2-Desamino-5,8-dideazafolic acid can be synthesized by several methods, including the reaction of 2-amino-4,6-dichloropyrimidine with 5,6,7,8-tetrahydrofolic acid, or by the reaction of 2-amino-4,6-dichloropyrimidine with 5,6,7,8-tetrahydro-2'-deoxyfolic acid. Both of these methods involve the removal of the 2-amino group from the pyrimidine ring of folic acid, resulting in the formation of 2-Desamino-5,8-dideazafolic acid.
Wissenschaftliche Forschungsanwendungen
2-Desamino-5,8-dideazafolic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. 2-Desamino-5,8-dideazafolic acid works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells. 2-Desamino-5,8-dideazafolic acid has also been studied for its ability to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites.
Eigenschaften
CAS-Nummer |
106585-70-0 |
|---|---|
Produktname |
2-Desamino-5,8-dideazafolic acid |
Molekularformel |
C21H20N4O6 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1 |
InChI-Schlüssel |
CSROEJXVRAZBAD-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=CNC3=O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



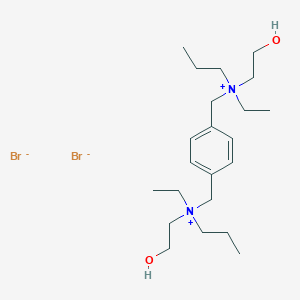
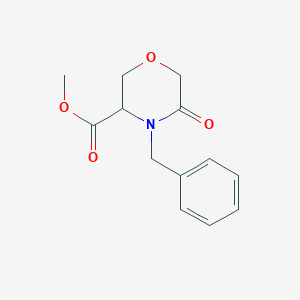
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
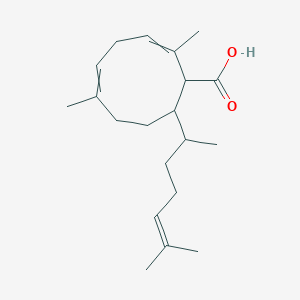
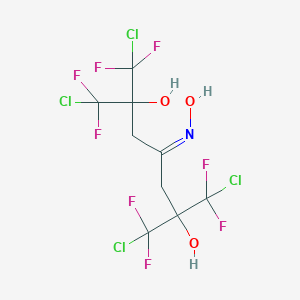
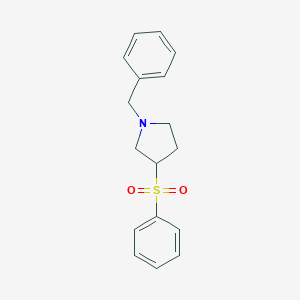
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
